molecular formula C27H23F2NO3 B2744397 (3R,4S)-4-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one CAS No. 1202579-25-6

(3R,4S)-4-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one

Cat. No.: B2744397
CAS No.: 1202579-25-6
M. Wt: 447.482
InChI Key: CRAXEGWIEKMGLK-AOYPEHQESA-N
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Description

Azetidinones, also known as β-lactams, are a class of compounds that contain a four-membered lactam ring . They are significant structural units of many medicines, particularly β-lactam antibiotics . The simplest β-lactam possible is 2-azetidinone .


Synthesis Analysis

The synthesis of azetidinones has been a subject of research for many years. The first synthetic β-lactam was prepared by Hermann Staudinger in 1907 . Since then, a wide variety of structures have been described .


Molecular Structure Analysis

The molecular structure of azetidinones consists of a four-membered lactam ring . This ring structure is part of the core structure of several antibiotic families .


Chemical Reactions Analysis

Due to ring strain, β-lactams are more readily hydrolyzed than linear amides or larger lactams . This strain is further increased by fusion to a second ring, as found in most β-lactam antibiotics .


Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinones can vary depending on the specific compound. For example, 2-azetidinone has a molecular weight of 71.08 .

Scientific Research Applications

Cholesterol Absorption Inhibition

One of the primary applications of this compound, identified as SCH 58235, is its potent and orally active inhibition of cholesterol absorption. Designed through structure-activity relationship (SAR) analysis to enhance activity and block potential detrimental metabolic oxidation, SCH 58235 demonstrated remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model with an ED50 of 0.04 mg/kg/day (Rosenblum et al., 1998).

Antimicrobial and Antitubercular Activities

Several studies have focused on the synthesis and evaluation of azetidinones for their antimicrobial and antitubercular properties. For example, azetidinones derived from dimer of Apremilast and other scaffolds have been explored for their potential in treating infections, with compounds showing significant activity against various bacterial and fungal strains as well as against Mycobacterium tuberculosis (Jagannadham et al., 2019).

Antitumor Activity

Compounds featuring the azetidinone pharmacophore, particularly those combined with piperazine scaffolds, have been investigated for their anti-proliferative, anti-migratory, and apoptosis-inducing effects in cancer cell lines such as HeLa cells. These effects were attributed to oxidative stress and activation of the intrinsic mitochondrial pathway, suggesting the potential for these compounds in cancer therapy (Khanam et al., 2018).

Antioxidant Properties

Additionally, some azetidinones have been synthesized and evaluated for their antioxidant properties, alongside their antimicrobial and antitubercular activities. This highlights the multifaceted nature of these compounds and their potential utility in various therapeutic areas (Chandrashekaraiah et al., 2014).

Properties

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-prop-2-enoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F2NO3/c1-2-17-33-23-13-5-19(6-14-23)26-24(15-16-25(31)18-3-7-20(28)8-4-18)27(32)30(26)22-11-9-21(29)10-12-22/h2-14,24,26H,1,15-17H2/t24-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAXEGWIEKMGLK-AOYPEHQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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